molecular formula C17H24N2O3 B5810684 N-[2-(1-CYCLOHEXENYL)ETHYL]-N'-(3,4-DIMETHOXYPHENYL)UREA

N-[2-(1-CYCLOHEXENYL)ETHYL]-N'-(3,4-DIMETHOXYPHENYL)UREA

Cat. No.: B5810684
M. Wt: 304.4 g/mol
InChI Key: HNQIVSCELIFGOJ-UHFFFAOYSA-N
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Description

N-[2-(1-CYCLOHEXENYL)ETHYL]-N’-(3,4-DIMETHOXYPHENYL)UREA is a synthetic organic compound with the molecular formula C17H26N2O3 It is characterized by the presence of a cyclohexenyl group and a dimethoxyphenyl group connected through a urea linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-CYCLOHEXENYL)ETHYL]-N’-(3,4-DIMETHOXYPHENYL)UREA typically involves the reaction of 2-(1-cyclohexenyl)ethylamine with 3,4-dimethoxyphenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired urea derivative. The process involves the following steps:

    Preparation of 2-(1-cyclohexenyl)ethylamine: This intermediate is synthesized by the reduction of 2-(1-cyclohexenyl)acetonitrile using a suitable reducing agent such as lithium aluminum hydride (LiAlH4).

    Reaction with 3,4-dimethoxyphenyl isocyanate: The 2-(1-cyclohexenyl)ethylamine is then reacted with 3,4-dimethoxyphenyl isocyanate in an inert solvent like dichloromethane (DCM) at room temperature. The reaction mixture is stirred for several hours to ensure complete conversion to the urea derivative.

Industrial Production Methods

Industrial production of N-[2-(1-CYCLOHEXENYL)ETHYL]-N’-(3,4-DIMETHOXYPHENYL)UREA follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-CYCLOHEXENYL)ETHYL]-N’-(3,4-DIMETHOXYPHENYL)UREA undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst.

    Substitution: The urea linkage allows for nucleophilic substitution reactions, where nucleophiles like amines or alcohols can replace the urea group under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nucleophiles like primary amines or alcohols in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted urea derivatives with different nucleophilic groups.

Scientific Research Applications

N-[2-(1-CYCLOHEXENYL)ETHYL]-N’-(3,4-DIMETHOXYPHENYL)UREA has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-[2-(1-CYCLOHEXENYL)ETHYL]-N’-(3,4-DIMETHOXYPHENYL)UREA involves its interaction with specific molecular targets and pathways. The compound is known to:

    Bind to Enzymes: It can inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways.

    Modulate Receptors: It can interact with cellular receptors, leading to changes in cell signaling and function.

    Induce Apoptosis: In some cases, it can induce programmed cell death (apoptosis) in cancer cells by activating specific apoptotic pathways.

Comparison with Similar Compounds

N-[2-(1-CYCLOHEXENYL)ETHYL]-N’-(3,4-DIMETHOXYPHENYL)UREA can be compared with other similar compounds, such as:

    N-CYCLOHEXYL-N’-(2,4-DIMETHOXYPHENYL)UREA: Similar structure but with different substitution pattern on the phenyl ring.

    N-CYCLOHEXYL-N’-(4-HYDROXYPHENYL)UREA: Contains a hydroxyl group instead of methoxy groups on the phenyl ring.

    N-CYCLOHEXYL-N’-(2-HYDROXYPHENYL)UREA: Another hydroxyl-substituted derivative with different biological activities.

The uniqueness of N-[2-(1-CYCLOHEXENYL)ETHYL]-N’-(3,4-DIMETHOXYPHENYL)UREA lies in its specific substitution pattern and the presence of both cyclohexenyl and dimethoxyphenyl groups, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

1-[2-(cyclohexen-1-yl)ethyl]-3-(3,4-dimethoxyphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3/c1-21-15-9-8-14(12-16(15)22-2)19-17(20)18-11-10-13-6-4-3-5-7-13/h6,8-9,12H,3-5,7,10-11H2,1-2H3,(H2,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNQIVSCELIFGOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)NCCC2=CCCCC2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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